3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a benzodioxole ring, a fluorophenyl group, a morpholine ring, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the benzodioxole and fluorophenyl groups, and the incorporation of the morpholine ring. The following is a general outline of the synthetic route:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Benzodioxole Group: The benzodioxole group can be introduced through a Friedel-Crafts acylation reaction using 1,3-benzodioxole and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Incorporation of Morpholine Ring: The morpholine ring can be incorporated through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives with higher oxidation states.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield quinazolinone derivatives with reduced functional groups.
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound can be explored for its potential pharmacological properties, including its activity against various diseases and conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in cellular processes and metabolic pathways.
Modulation of Gene Expression: The compound may modulate the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core structure and may have similar chemical properties and biological activities.
Benzodioxole Derivatives: These compounds share the benzodioxole ring structure and may have similar chemical properties and biological activities.
Fluorophenyl Derivatives: These compounds share the fluorophenyl group and may have similar chemical properties and biological activities.
Morpholine Derivatives: These compounds share the morpholine ring structure and may have similar chemical properties and biological activities.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4S/c28-20-3-1-2-19(12-20)16-36-27-29-23-6-5-21(30-8-10-33-11-9-30)14-22(23)26(32)31(27)15-18-4-7-24-25(13-18)35-17-34-24/h1-7,12-14H,8-11,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFOGCFDHMHGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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